molecular formula C23H16ClF3N4O2 B2533048 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 2085690-20-4

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2533048
CAS No.: 2085690-20-4
M. Wt: 472.85
InChI Key: BCTCIUZLUTVGOX-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H16ClF3N4O2 and its molecular weight is 472.85. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter Inhibition

This chemical compound has been studied for its potential as a glycine transporter 1 (GlyT1) inhibitor, which is relevant in the context of central nervous system disorders. For instance, Yamamoto et al. (2016) identified structurally diverse compounds, including those related to the given chemical, that exhibit potent GlyT1 inhibitory activity. These compounds were evaluated using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, showcasing their potential for therapeutic applications (Yamamoto et al., 2016).

Anticancer Properties

Compounds structurally related to "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide" have been tested for their anticancer properties. For example, Bonacorso et al. (2003) synthesized and analyzed copper(II) chloride adducts of similar ligands for their potential as anticancer drugs (Bonacorso et al., 2003).

Antifungal and Anticonvulsant Activities

Some derivatives of this chemical have been synthesized and evaluated for their antifungal and anticonvulsant activities. Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, demonstrating moderate to excellent antifungal activities against various phytopathogenic fungi (Wu et al., 2012). Additionally, Ahsan et al. (2013) explored the anticonvulsant activity of similar analogues, identifying compounds with significant activity in seizure models (Ahsan et al., 2013).

Heterocyclic Chemistry and Drug Design

The versatility of this compound is further demonstrated in its use as a precursor for the synthesis of heterocyclic compounds, which are crucial in drug design and development. For example, Gad-Elkareem et al. (2011) utilized related compounds for the synthesis of novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting their antimicrobial activities (Gad-Elkareem et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N4O2/c1-14-19(13-29-31(14)21-20(24)10-15(12-28-21)23(25,26)27)22(32)30-16-6-5-9-18(11-16)33-17-7-3-2-4-8-17/h2-13H,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTCIUZLUTVGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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